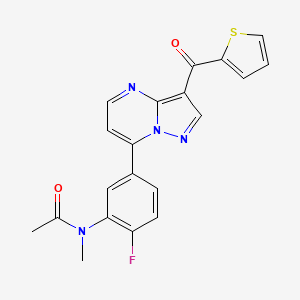








|
REACTION_CXSMILES
|
[NH2:1][C:2]1[NH:6][N:5]=[CH:4][C:3]=1[C:7]([C:9]1[S:10][CH:11]=[CH:12][CH:13]=1)=[O:8].CN(C)[CH:16]=[CH:17][C:18]([C:20]1[CH:21]=[CH:22][C:23]([F:31])=[C:24]([N:26]([CH3:30])[C:27](=[O:29])[CH3:28])[CH:25]=1)=O.C(OCC)(=O)C>C(O)(=O)C>[F:31][C:23]1[CH:22]=[CH:21][C:20]([C:18]2[N:6]3[N:5]=[CH:4][C:3]([C:7]([C:9]4[S:10][CH:11]=[CH:12][CH:13]=4)=[O:8])=[C:2]3[N:1]=[CH:16][CH:17]=2)=[CH:25][C:24]=1[N:26]([CH3:30])[C:27](=[O:29])[CH3:28]
|


|
Name
|
|
|
Quantity
|
0.073 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=NN1)C(=O)C=1SC=CC1
|
|
Name
|
N-[5-(3-dimethylamino-acryloyl)-2-fluoro-phenyl]-N-methyl-acetamide
|
|
Quantity
|
0.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=CC(=O)C=1C=CC(=C(C1)N(C(C)=O)C)F)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
was refluxed for 2.5 hours
|
|
Duration
|
2.5 h
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent was removed by reduced pressure distillation
|
|
Type
|
ADDITION
|
|
Details
|
To the resulting residue were added 15 ml of dichloromethane and 10 ml of saturated sodium bicarbonate solution
|
|
Type
|
CUSTOM
|
|
Details
|
The two layers were separated
|
|
Type
|
WASH
|
|
Details
|
the aqueous layer was washed with 10 ml of dichloromethane
|
|
Type
|
WASH
|
|
Details
|
The organic layers were washed with 10 ml of water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The dichloromethane layer was evaporated to dryness
|
|
Type
|
CUSTOM
|
|
Details
|
to yield an oil which
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=C(C=C(C=C1)C1=CC=NC=2N1N=CC2C(=O)C=2SC=CC2)N(C(C)=O)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 112 mg | |
| YIELD: PERCENTYIELD | 75% | |
| YIELD: CALCULATEDPERCENTYIELD | 74.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |